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Compound of Interest |

5-Chloro-6-
Compound Name:
hydroxynicotinaldehyde

CAS No.: 627501-18-2

Cat. No.: B1358543

. J

Executive Summary

5-Chloro-6-hydroxynicotinaldehyde (CAS: 627501-18-2) is a densely functionalized pyridine
derivative serving as a "privileged scaffold" in drug discovery.[1] Its structure combines an
electrophilic aldehyde, a halogen handle for cross-coupling, and a tautomeric amide/phenol
motif.[1] This guide provides a rigorous analysis of its properties to support its application in the
synthesis of kinase inhibitors, agrochemicals, and fused heterocycles.[1]

Chemical Identity & Structural Analysis[2][3][4][5]
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Parameter Data

5-Chloro-6-0x0-1,6-dihydropyridine-3-
IUPAC Name

carbaldehyde
Common Name 5-Chloro-6-hydroxynicotinaldehyde
CAS Number 627501-18-2
Molecular Formula CeH4CINO:2
Molecular Weight 157.55 g/mol

0O=CC1=CN=C(0O)C(CI)=C1 (Hydroxy form
SMILES O=CC1=CN=CE=C)))((3((2I)=C1( (gyridoyne for)m)
InChl Key FGMJOLYLUIKTGP-UHFFFAOYSA-N

Tautomeric Equilibrium (Critical Insight)

Researchers must recognize that this molecule exists primarily as the 2-pyridone tautomer in
the solid state and in polar solvents, rather than the 2-hydroxypyridine form.[1] This dictates its
solubility profile and reactivity (favoring N-alkylation over O-alkylation under neutral conditions).

[1]
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Tautomeric Equilibrium

6-Hydroxypyridine Form Solvent/Solid State 2-Pyridone Form
(Aromatic, Minor) (Amide-like, Major)
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Figure 1: The tautomeric shift favors the pyridone form (blue) due to the strong amide
resonance stabilization, significantly influencing H-bond donor/acceptor counts.

Physicochemical Properties[1][2][3]
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Quantitative Data Table

Property Value | Description Technical Note

. . Typically off-white to pale
Physical State Solid powder
yellow.[1]

High MP due to intermolecular
Melting Point >200°C (Decomposes) H-bonding networks

(dimerization of pyridone).[1]

Poor solubility in non-polar
Solubility DMSO, DMF, MeOH (Hot) solvents (DCM, Hexane) due
to polarity.

Moderate lipophilicity; Cl
LogP (Predicted) ~1.2-1.4 increases LogP vs. parent, but

amide lowers it.[1]

The electron-withdrawing ClI

and CHO groups increase

pKa (Acidic) ~8.5 (NH) acidity compared to
unsubstituted 2-pyridone (pKa
~11).[1]

H-Bond Donors 1 (NH) In pyridone form.[1]

Includes aldehyde and amide
H-Bond Acceptors 3(0=C, C=0, N)
carbonyls.[1]

Spectral Signatures (Diagnostic)
e H NMR (DMSO-ds):

o 0 12.0+ ppm (br s, 1H): Amide NH (confirms pyridone tautomer).[1]
o 6 9.80 ppm (s, 1H): Aldehyde CHO.[1]

o 6 8.00 - 8.50 ppm (m, 2H): Aromatic protons (H-2 and H-4).[1] The H-2 proton (between N
and CHO) is typically the most deshielded aromatic signal.[1]
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* IR Spectroscopy:
o ~1690-1710 cm~1: Conjugated Aldehyde C=0.[1]
o ~1640-1660 cm~1: Pyridone Amide C=0[1] (Strong, broad).[1]

Synthesis & Experimental Protocols
Primary Route: Acid Hydrolysis of Methoxy Precursor

This is the preferred high-purity route, avoiding the formation of difficult-to-separate
regioisomers common in direct formylation.[1]

Reaction Logic: The methoxy group at the 6-position acts as a masked alcohol.[1] Acidic
hydrolysis cleaves the methyl ether, revealing the hydroxy group which immediately
tautomerizes to the stable pyridone.[1]

Protocol:

« Reagents: 5-Chloro-6-methoxynicotinaldehyde (1.0 eq), Concentrated HCI (excess),
Dioxane (solvent).

» Procedure:
o Dissolve starting material in Dioxane (0.2 M concentration).[1]
o Add 6M HCI (5-10 eq).

o Reflux at 90-100°C for 4-6 hours. Monitor by TLC (conversion of non-polar ether to polar
pyridone).[1]

o Workup: Cool to room temperature. The product often precipitates directly.[1] If not,
concentrate in vacuo and triturate with water/acetonitrile.

[¢]

Purification: Recrystallization from Ethanol/Water.[1]

Alternative Route: Vilsmeier-Haack Formylation

Used when starting from the pyridone core directly.[1]
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Substrate: 5-Chloro-2-pyridone.[1]

Reagents: POCIs / DMFE.[1]

Mechanism: Electrophilic aromatic substitution at the C-3 position.[1]

Note: Requires careful temperature control to avoid chlorination of the 6-oxo group
(converting it to 2,5-dichloropyridine).[1]

5-Chloro-6-methoxynicotinaldehyde 6M HCI / Dioxane
(Masked Core) Reflux, 4-6h

Protonation

~ -
Rl RS

Tautomerization

5-Chloro-6-hydroxynicotinaldehyde

(Target Scaffold)

Click to download full resolution via product page

Figure 2: The hydrolytic pathway ensures regiochemical purity by retaining the oxidation state
of the C-3 aldehyde.[1]

Handling, Stability & Safety (MSDS Summary)

» Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to
oxidation (to carboxylic acids) upon prolonged air exposure.[1]

» Reactivity:
o Incompatible with: Strong oxidizing agents, strong bases.

o Sensitivity: Air-sensitive (slow oxidation).[1]
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e GHS Hazards:
o H315: Causes skin irritation.[1][2][3]
o H319: Causes serious eye irritation.[1][2][3]
o H335: May cause respiratory irritation.[1][2][3]

o PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood to avoid
inhalation of dust.[1]

Applications in Drug Discovery

This molecule is a "linchpin" intermediate:

» Scaffold Elaboration: The aldehyde allows for reductive amination or Horner-Wadsworth-
Emmons reactions to extend the carbon chain.[1]

» Heterocycle Fusion: Reaction with hydrazines or amidines yields bicyclic systems (e.qg.,
pyrazolopyridines) often found in kinase inhibitors (e.g., p38 MAP kinase or B-Raf inhibitors).

[1]

e Cross-Coupling: The 5-Chloro position allows for Suzuki-Miyaura or Buchwald-Hartwig
couplings, albeit with lower reactivity than bromo-analogs, often requiring specialized ligands
(e.g., XPhos).[1]
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o Burdett, K. A. (1991).[1] An Improved Acid Chloride Preparation Via Phase Transfer
Catalysis. Synthesis, 441-442.[1] (Cited for general chlorination/functionalization
methodologies of pyridine acids).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document. BenchChem. [Physicochemical Profile & Technical Guide: 5-Chloro-6-
hydroxynicotinaldehyde[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358543#physicochemical-properties-of-5-chloro-6-
hydroxynicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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